6-Bromo-7-methoxyquinoline
Description
Overview of Quinoline (B57606) Derivatives in Chemical and Biological Research
Quinoline, a fused bicyclic heterocycle containing a nitrogen atom, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a wide array of biologically active compounds, including natural alkaloids and synthetic drugs. rsc.orgorientjchem.orgfrontiersin.org Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, establishing them as crucial components in the development of treatments for various diseases. nih.govresearchgate.net
The versatility of the quinoline scaffold allows for functionalization at multiple positions, enabling chemists to modulate the biological and chemical properties of the resulting molecules. frontiersin.org This adaptability has led to the successful commercialization of numerous quinoline-based drugs with applications as:
Antimalarials (e.g., chloroquine, quinine) rsc.org
Antibacterials (e.g., ciprofloxacin) rsc.org
Anticancer agents (e.g., topotecan, camptothecin) rsc.org
Anti-inflammatory agents nih.gov
Antiviral agents nih.gov
The continued exploration of quinoline derivatives in research is driven by the need for new therapeutic agents to combat drug resistance and address a wide range of health challenges. rsc.orgtandfonline.com
Significance of Brominated and Methoxylated Quinolines in Medicinal Chemistry
The introduction of specific functional groups, such as bromine and methoxy (B1213986) groups, onto the quinoline ring system can significantly influence the compound's pharmacological profile.
Brominated Quinolines: The presence of a bromine atom can enhance the biological activity of quinoline derivatives. rsc.org Halogen atoms, including bromine, can alter the molecule's lipophilicity, electronic properties, and binding interactions with biological targets. orientjchem.org Bromoquinolines are also valuable synthetic intermediates, providing a reactive site for further chemical modifications through reactions like nucleophilic substitution and cross-coupling. nih.govrsc.org This allows for the creation of diverse libraries of compounds for biological screening. Research has shown that the position of the bromine atom on the quinoline ring is a critical determinant of its effect on the compound's activity. nih.gov For instance, the presence of a bromine atom at the C-6 position has been noted as an essential moiety for improving the activity of certain compounds. rsc.org
Methoxylated Quinolines: The methoxy group (-OCH3) is an electron-donating group that can also modulate the biological activity of quinoline compounds. rsc.org Its presence can influence the molecule's metabolic stability and its ability to form hydrogen bonds, which are crucial for receptor binding. orientjchem.org Studies have demonstrated that the inclusion of a methoxy group at specific positions, such as C-7, can enhance the antitumor and antiviral activities of quinoline derivatives. orientjchem.orgnih.gov For example, some research indicates that methoxy substitutions at the 6th and 7th positions can increase the inhibition of VEGFR-2, a key target in cancer therapy. researchgate.net
The combination of both a bromine atom and a methoxy group in a single quinoline structure, as seen in 6-Bromo-7-methoxyquinoline, offers a unique set of properties that are of significant interest to medicinal chemists.
Research Scope and Objectives for this compound
The primary focus of research on this compound and its derivatives lies in its potential as a building block for the synthesis of more complex molecules with enhanced biological activities. The specific arrangement of the bromo and methoxy groups on the quinoline core provides a strategic starting point for creating novel compounds.
Key research objectives for this compound include:
Synthesis of Novel Derivatives: Utilizing the reactive bromine atom for cross-coupling and nucleophilic substitution reactions to introduce a variety of functional groups. smolecule.com
Biological Activity Screening: Investigating the potential of this compound and its derivatives as anticancer, antimicrobial, and antiviral agents. smolecule.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups and their positions influence its biological activity. smolecule.com This helps in the rational design of more potent and selective drug candidates.
Enzyme Inhibition Studies: Exploring the ability of these compounds to inhibit specific enzymes that are critical for disease progression, such as topoisomerases in cancer. nih.gov
The data gathered from these research efforts contributes to the broader understanding of quinoline chemistry and aids in the development of new and effective therapeutic agents.
Data and Findings
The following tables summarize key information regarding this compound and related compounds based on available research.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1620515-86-7 bldpharm.comsigmaaldrich.com |
| Molecular Formula | C10H8BrNO bldpharm.com |
| Molecular Weight | 238.08 g/mol bldpharm.com |
| SMILES Code | COC1=C(Br)C=C2C=CC=NC2=C1 bldpharm.com |
| Physical State | Solid |
| Storage | Sealed in dry, Room Temperature bldpharm.com |
Table 2: Research Applications and Investigated Biological Activities
| Research Area | Application/Activity | Key Findings |
| Medicinal Chemistry | Lead compound in drug development | The quinoline scaffold is a privileged structure for designing new drugs. |
| Anticancer Research | Derivatives of quinoline-5,8-diones show activity against various cancer cell lines. smolecule.com Halogen substitutions can enhance this activity. smolecule.com | |
| Enzyme Inhibition | Quinoline derivatives have been shown to inhibit human topoisomerase I. nih.gov | |
| Synthetic Chemistry | Versatile building block | The bromine atom serves as a reactive site for synthesizing more complex molecules through nucleophilic substitution and cross-coupling reactions. rsc.orgsmolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACHUBQTGCSWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC=NC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Computational Analyses in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationabmole.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the exact placement of the bromo and methoxy (B1213986) substituents on the quinoline (B57606) ring can be confirmed.
¹H NMR Spectroscopic Analysisresearchgate.netchemicalbook.com
In the ¹H NMR spectrum of 6-Bromo-7-methoxyquinoline, distinct signals are expected for each of the five aromatic protons and the three protons of the methoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atom in the quinoline ring, as well as the electron-donating effect of the methoxy group.
The protons on the pyridine (B92270) ring (H-2, H-3, H-4) typically appear at lower field due to the deshielding effect of the nitrogen atom. The H-2 proton is expected to be a doublet of doublets, coupled to H-3 and H-4. The H-4 proton will also be a doublet of doublets, coupled to H-3 and H-2. The H-3 proton will appear as a doublet of doublets, coupled to both H-2 and H-4.
On the benzene (B151609) ring, two singlets are anticipated for H-5 and H-8, as they have no adjacent protons for coupling. The methoxy group (-OCH₃) will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. For the isomeric 7-Bromo-6-methoxyquinoline, methoxy protons are observed around δ 3.9 ppm, and aromatic protons are found between δ 7.2–8.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.8 | dd |
| H-3 | ~7.4 | dd |
| H-4 | ~8.1 | dd |
| H-5 | ~8.2 | s |
| H-8 | ~7.5 | s |
| -OCH₃ | ~3.9 | s |
¹³C NMR Spectroscopic Analysisrsc.orgchemicalbook.comnih.gov
The ¹³C NMR spectrum provides information on all ten carbon atoms in the this compound structure. The spectrum will show ten distinct signals, including five for the CH carbons and five for the quaternary carbons (including those substituted with bromine and the methoxy group, and the two bridgehead carbons). The chemical shift of C-6 will be significantly affected by the attached bromine atom (appearing at approximately 118-125 ppm), while C-7 will be shifted downfield (approx. 155-160 ppm) due to the attached oxygen of the methoxy group. The methoxy carbon itself will have a characteristic signal around 56 ppm. rsc.orgrsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~151 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~128 |
| C-5 | ~129 |
| C-6 | ~120 |
| C-7 | ~157 |
| C-8 | ~105 |
| C-8a | ~146 |
| -OCH₃ | ~56 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, strong cross-peaks would be observed between H-2 and H-3, and between H-3 and H-4, confirming their connectivity within the pyridine ring. The absence of correlations for H-5 and H-8 would confirm they are isolated singlets.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms (¹J-coupling). This allows for the unambiguous assignment of each protonated carbon signal (C-2, C-3, C-4, C-5, and C-8) by linking it to its attached proton signal identified from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial as it shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). This experiment provides the final proof of the substitution pattern. Key expected correlations would include a cross-peak from the methoxy protons (-OCH₃) to the C-7 carbon, and correlations from the H-5 singlet to carbons C-4, C-6, and C-8a, and from the H-8 singlet to carbons C-6, C-7, and C-4a. These long-range correlations piece the molecular puzzle together, confirming the 6-bromo and 7-methoxy arrangement.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmationbenchchem.comnih.gov
Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its elemental composition. For this compound (C₁₀H₈BrNO), the mass spectrum would show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This technique confirms that the measured mass corresponds to the calculated exact mass of C₁₀H₈BrNO, ruling out other potential formulas.
Table 3: Molecular Formula and Mass Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO | biosynth.com |
| Average Molecular Weight | 238.08 g/mol | biosynth.com |
| Monoisotopic Mass | 236.97893 Da | nih.gov |
| Predicted [M+H]⁺ | 237.98621 | |
| Predicted [M+Na]⁺ | 259.96815 |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identificationbenchchem.com
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display several characteristic absorption bands.
Table 4: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3100-3000 | Aromatic C-H | Stretch |
| 2950-2850 | Methyl C-H (-OCH₃) | Stretch |
| 1600-1450 | Aromatic C=C and C=N | Ring Stretch |
| ~1250 | Aryl-O (ether) | Asymmetric Stretch |
| ~1050 | Aryl-O (ether) | Symmetric Stretch |
| 600-500 | C-Br | Stretch |
These bands collectively confirm the presence of the quinoline aromatic system, the methoxy group, and the carbon-bromine bond, consistent with the proposed structure.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitionsinstras.commsu.edu
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from π to π* orbitals in conjugated systems. The quinoline ring is an extensive chromophore, and as such, this compound is expected to absorb UV light. Aromatic systems like quinoline typically show multiple absorption bands. msu.eduresearchgate.net For the benzene ring, transitions are often seen around 200 nm and 260 nm. msu.edu The presence of the fused heterocyclic ring and the substituents (auxochromes) like the bromo and methoxy groups can cause shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity (ε). The methoxy group, an electron-donating group, typically causes a bathochromic (red) shift to longer wavelengths.
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Expected λmax Range (nm) | Chromophore |
| π → π | ~230 - 250 | Quinoline Ring System |
| π → π | ~280 - 330 | Quinoline Ring System |
The precise λmax values provide a characteristic fingerprint for the compound's electronic structure and can be used for quantitative analysis. researchgate.net
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry and quantum mechanical studies offer powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. These theoretical approaches complement experimental findings and provide insights into molecular structure, reactivity, and interactions that can be difficult to obtain through empirical methods alone.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d) or 6-311G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. cumhuriyet.edu.tr These calculations can determine parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.
DFT is also instrumental in understanding the reactivity of this compound. By calculating the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting the sites of electrophilic and nucleophilic attack. For instance, in related quinoline derivatives, DFT has been used to predict sites for electrophilic aromatic substitution. The distribution of Mulliken charges on the atoms further elucidates the electronic landscape of the molecule. cumhuriyet.edu.tr Thermodynamic properties, including heat capacity, enthalpy, and entropy, can also be computed, offering a deeper understanding of the molecule's stability. cumhuriyet.edu.tr
Table 1: Representative DFT-Calculated Parameters for Substituted Quinolines (Note: Specific data for this compound is not publicly available. The following table is illustrative of typical parameters obtained for similar quinoline derivatives through DFT calculations.)
| Calculated Parameter | Typical Value Range for Quinolone Derivatives | Significance |
| Dipole Moment (Debye) | 3 - 5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. cumhuriyet.edu.tr |
| Total Energy (Hartree) | Varies based on molecule size | Represents the total electronic energy of the molecule at its optimized geometry. |
| Mulliken Atomic Charges | Varies per atom | Reveals the partial charges on individual atoms, indicating reactive sites. cumhuriyet.edu.tr |
| Heat of Formation (kcal/mol) | Varies | Provides information on the thermodynamic stability of the molecule. |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations are invaluable for investigating their interactions with biological macromolecules, such as proteins and nucleic acids. bohrium.comnih.govresearchgate.netnih.gov These simulations can provide a dynamic view of how a ligand like this compound binds to a receptor's active site, revealing key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com
For example, MD simulations have been used to study the binding of substituted quinoline derivatives to the active sites of enzymes like EGFR (Epidermal Growth Factor Receptor) and DNA gyrase. bohrium.comnih.gov By simulating the behavior of the ligand-protein complex in a solvated environment over several nanoseconds, researchers can assess the stability of the binding pose predicted by molecular docking. worldscientific.com Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a quantitative measure of the binding affinity. researchgate.netnih.gov These insights are crucial for the rational design of more potent and selective inhibitors. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. smolecule.com A smaller energy gap suggests that the molecule is more reactive.
For quinoline derivatives, FMO analysis can predict their reactivity in various chemical reactions. smolecule.com For instance, the locations of the HOMO and LUMO densities indicate the most probable sites for electrophilic and nucleophilic attack, respectively. In many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO is found on electron-deficient parts of the structure. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Quinoline Derivative (Note: This is a representative example based on computational studies of similar compounds. nih.gov)
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -5.8915 | Indicates the energy of the highest energy electrons available for donation. nih.gov |
| LUMO | -1.9353 | Represents the energy of the lowest energy empty orbital available to accept electrons. nih.gov |
| HOMO-LUMO Gap (ΔE) | 3.9562 eV | A larger gap generally indicates higher kinetic stability and lower chemical reactivity. nih.gov |
Biological Activities and Mechanistic Investigations of 6 Bromo 7 Methoxyquinoline and Its Derivatives
Anticancer Research
Research into the anticancer potential of 6-bromo-7-methoxyquinoline and its related derivatives has revealed significant activity against various cancer cell lines. These investigations have focused on determining the cytotoxic efficacy of these compounds and elucidating the underlying molecular mechanisms responsible for their anticancer effects.
In Vitro Anticancer Activity against Cancer Cell Lines (e.g., C6, HeLa, HT29)
A variety of substituted quinoline (B57606) derivatives have been evaluated for their in vitro biological activity against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29). nih.gov Studies have synthesized and characterized novel brominated methoxyquinolines and nitrated bromoquinolines to assess their potential antiproliferative activity. researchgate.net The antiproliferative effects of these novel quinoline derivatives have been tested against HeLa, C6, and HT29 cell lines, demonstrating their potential as anticancer agents. researchgate.netresearcher.life
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. For quinoline derivatives, IC50 values are determined to quantify their anticancer activity.
For instance, the antiproliferative activities of certain brominated quinoline derivatives were assessed against C6, HeLa, and HT29 cancer cell lines. researchgate.net One such derivative, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, exhibited significant inhibitory effects with IC50 values ranging from 5.45 to 9.6 μg/mL. researchgate.net Another compound, 9-methoxycanthin-6-one, a quinoline alkaloid, has also shown potent anticancer effects against a panel of cancer cell lines. mdpi.com
Below is a table summarizing the IC50 values for selected quinoline derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) |
| 9-methoxycanthin-6-one | HT29 (Colorectal) | 3.79 ± 0.069 |
| 9-methoxycanthin-6-one | HeLa (Cervical) | 4.30 ± 0.27 |
| 9-methoxycanthin-6-one | A2780 (Ovarian) | 4.04 ± 0.36 |
| 9-methoxycanthin-6-one | SKOV-3 (Ovarian) | 5.80 ± 0.40 |
| 9-methoxycanthin-6-one | A375 (Skin) | 5.71 ± 0.20 |
| 9-methoxycanthin-6-one | MCF-7 (Breast) | 15.09 ± 0.99 |
Data sourced from a study on the in vitro anti-cancer activities of 9-methoxycanthin-6-one. mdpi.com
Mechanisms of Anticancer Action
The anticancer properties of quinoline derivatives are attributed to several mechanisms of action, primarily centered on the induction of programmed cell death, or apoptosis, in cancer cells.
Apoptosis is a crucial process for eliminating cancerous cells. nih.gov The mitochondria play a central role in the intrinsic pathway of apoptosis. nih.gov Mitochondrial dysfunction can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to cell death. nih.govnih.gov
Studies have shown that certain quinoline derivatives have the potential to cause cancer cell death through the induction of apoptosis. nih.gov For example, 6-Bromo-5-nitroquinoline has been identified as a compound with apoptotic activity. nih.gov The mechanism often involves the loss of mitochondrial membrane potential, a key indicator of mitochondrial dysfunction. nih.govplos.org The compound 9-methoxycanthin-6-one has also been found to induce apoptosis in a concentration-dependent manner in cancer cells. mdpi.com
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the mitochondrial apoptotic pathway. mdpi.com This family includes both anti-apoptotic proteins, such as Bcl-2 itself, and pro-apoptotic proteins, like Bcl-2-associated X protein (Bax). mdpi.com The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptosis; an increase in this ratio favors cell death. nih.gov
Anticancer compounds can exert their effects by altering the expression of these proteins. nih.gov This involves downregulating the expression of anti-apoptotic Bcl-2 and upregulating the pro-apoptotic Bax. ijpsjournal.com This shift in the Bax/Bcl-2 balance leads to increased mitochondrial outer membrane permeabilization (MOMP), a critical step for the release of cytochrome c and subsequent apoptotic events. mdpi.com The inhibition of the interaction between Bax and Bcl-2 can restore the cell's natural apoptotic process. mdpi.com
DNA topoisomerase I (Top1) is a vital cellular enzyme that resolves DNA topological problems that occur during replication and transcription. nih.gov It functions by creating reversible single-strand breaks in the DNA. nih.gov The inhibition of Top1 leads to the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. nih.gov
A series of 7-azaindenoisoquinolines, which are structurally related to quinolines, have been developed as potent Top1 inhibitors. nih.govnih.gov These compounds stabilize the complex formed between Top1 and DNA, preventing the re-ligation of the DNA strand. nih.gov This mechanism suggests that quinoline-based structures can be designed to target and inhibit Top1, contributing to their anticancer activity. nih.govnih.gov
Inhibition of Cell Migration (e.g., Wound Healing Assay)
The migration of cancer cells is a critical process in tumor invasion and metastasis. nih.gov Quinoline derivatives have been identified as a class of compounds capable of disrupting this process. arabjchem.orgresearchgate.net One of the common methods to study collective cell migration in a laboratory setting is the in vitro wound healing assay, also known as the scratch assay. nih.govnih.gov This technique involves creating a "wound" or a cell-free gap in a confluent monolayer of cells and then monitoring the closure of this gap over time. nih.govresearchgate.net The rate at which cells migrate to close the wound provides a quantitative measure of cell motility. mdpi.com
Research into various anticancer agents has demonstrated that the inhibition of cell migration is a key therapeutic strategy. nih.gov For instance, studies on microtubule-binding natural products have shown that they can significantly inhibit cell migration at concentrations below those that cause overt cytotoxicity. nih.gov The wound healing assay is frequently employed to screen and quantify the anti-migratory effects of novel compounds. frontiersin.org The process allows researchers to observe how a specific compound, such as a derivative of this compound, might impede the ability of cancer cells to move into the created gap, thereby suggesting its potential to inhibit metastasis. arabjchem.orgnih.gov While direct studies on this compound are not extensively detailed in the provided context, the general principle for quinoline scaffolds is that modifications to their structure can lead to potent anti-migratory effects. researchgate.net
Inhibition of Enzymes and Receptors
A significant portion of modern drug discovery focuses on the inhibition of specific enzymes or receptors that are overactive or play a crucial role in disease pathology. nih.gov Quinoline derivatives have been investigated for their ability to inhibit a range of enzymatic targets. For example, certain quinoline-based compounds have shown inhibitory activity against enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. nih.gov Another study highlighted the synthesis of methoxy-4'-amino chalcone derivatives, which were designed to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme vital for folic acid synthesis in microbes. researchgate.net
In the context of anticancer research, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor, is a key target as it is often overexpressed in cancers and plays a pivotal role in angiogenesis. researchgate.net The quinoline scaffold is recognized as a valuable framework for developing inhibitors against such targets. researchgate.net Furthermore, in the field of neurodegenerative diseases, multi-target-directed ligands have been developed by combining inhibitors of enzymes like cholinesterases (ChE) and monoamine oxidases (MAO). nih.gov Although specific inhibitory data for this compound on these particular enzymes is not detailed, its core structure is representative of compounds designed to interact with and block the active sites of various enzymes and receptors, a common mechanism for therapeutic intervention.
Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity. nih.gov For quinoline derivatives, SAR analyses have been crucial in enhancing their anticancer properties by identifying which functional groups and structural modifications lead to increased efficacy. arabjchem.orgresearchgate.net
Impact of Methoxy (B1213986) and Other Alkoxy Groups
Methoxy (-OCH3) and other alkoxy groups are frequently incorporated into drug candidates to fine-tune their activity. nih.gov The position and number of methoxy groups can have a profound effect on the biological efficacy of a compound. mdpi.com In various quinoline derivatives, methoxy substituents have been shown to be crucial for their anticancer and antimigratory activities. researchgate.net For example, SAR studies on a series of 4-anilino-quinazoline derivatives revealed that compounds with a 6,7-dimethoxy substitution pattern exhibited better inhibitory effects against EGFR and VEGFR-2 compared to analogues with other substitutions. nih.gov The methoxy group in this compound is located at the C-7 position. This specific placement influences the molecule's electronic distribution and steric properties, which are key determinants of its interaction with therapeutic targets. nih.gov
Significance of Quinoline Core Modifications
The quinoline ring system itself is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds and its synthetic versatility. arabjchem.orgresearchgate.net Modifications to this core structure are a common strategy for developing new therapeutic agents. The inherent chemical properties of the bicyclic aromatic quinoline system, including its electron-deficient nature, allow for a wide range of chemical substitutions. arabjchem.org Research has demonstrated that even minor alterations to the quinoline core or the addition of various substituents can lead to significant changes in biological activity, including anticancer, antimalarial, and antimicrobial effects. nih.govmdpi.com This adaptability makes the quinoline scaffold a cornerstone for the design and synthesis of novel drugs targeting a variety of diseases. researchgate.netresearchgate.net
Antimicrobial Research
Quinoline derivatives have a long history in antimicrobial research and are known to be active against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov
Recent studies have focused on synthesizing novel 7-methoxyquinoline (B23528) derivatives bearing sulfonamide moieties to develop new antimicrobial and antibiofilm agents. nih.govresearchgate.net In one such study, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for their antimicrobial activity. nih.gov Several of these compounds exhibited significant activity against various bacterial and fungal strains. nih.govresearchgate.net For example, compound 3l from the series showed the highest effect against E. coli and C. albicans. researchgate.net Another study on 6-methoxyquinoline-3-carbonitrile derivatives also reported moderate to high activity against a range of bacteria and fungi. researchgate.net The research into bromoindole derivatives has also shown promise, with some compounds exhibiting intrinsic antimicrobial activity and the ability to enhance the properties of existing antibiotics. nih.gov These findings underscore the potential of substituted quinolines, including structures like this compound, as a foundation for the development of new and effective antimicrobial drugs. nih.gov
Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)
Research into the antibacterial properties of this compound, also referred to as bromoquinol, has indicated that its activity against bacteria is generally weak. tau.ac.il In contrast to its more potent effects on fungi, bacterial strains have demonstrated limited susceptibility to the compound. tau.ac.il Studies have primarily focused on determining its minimum inhibitory concentration to quantify this activity.
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. For this compound, MIC values against various bacterial strains have been determined to be 12.5 or 25 μM. tau.ac.il This level of activity is considered weakly susceptible, suggesting that the compound is not particularly potent as a standalone antibacterial agent. tau.ac.il While some quinoline derivatives have shown excellent antibacterial activity against strains like E. coli and S. aureus, the specific contribution of the 6-bromo and 7-methoxy substitutions to broad-spectrum antibacterial potency requires further investigation. nih.govnih.gov
| Bacterial Strains | MIC (μM) |
|---|---|
| Various | 12.5 - 25 |
Table 1. MIC of this compound Against Bacteria. tau.ac.il
Antifungal Activity
Bromoquinol has demonstrated potent, broad-spectrum antifungal activity. tau.ac.ilnih.gov Its efficacy has been particularly noted against invasive and pathogenic fungi. Research has revealed that the compound's mode of action involves interfering with fungal iron utilization and inducing oxidative stress and apoptosis in the fungal cells. tau.ac.ilnih.gov
The compound is effective against Aspergillus fumigatus and Candida albicans. tau.ac.il Against A. fumigatus, 95% killing was achieved at a concentration of 8 μM, with a minimal fungicidal concentration (MFC) of 32 μM. tau.ac.il For C. albicans, 99% killing was observed at 1 μM, which was also its MFC. tau.ac.il Further studies have shown that the antifungal effects of related quinazoline (B50416) derivatives on plant pathogenic fungi, measured by EC50 values, ranged from 17.47 to 70.79 μg/mL. researchgate.net The mechanism in these related compounds was found to involve a decline in mycelial reducing sugar, chitosan, and soluble protein content. researchgate.net
| Fungal Species | Activity Metric | Concentration (μM) |
|---|---|---|
| Aspergillus fumigatus | 95% Killing | 8 |
| MFC | 32 | |
| Candida albicans | 99% Killing | 1 |
| MFC | 1 |
Table 2. Fungicidal Activity of this compound. tau.ac.il
Antimalarial Properties
While direct studies on the antimalarial properties of this compound are not extensively documented, research on structurally similar compounds provides significant insights. Structure-activity relationship (SAR) studies on the 4(1H)-quinolone scaffold have identified the 7-methoxy substitution as crucial for antimalarial activity. nih.gov
Specifically, a remarkable synergistic effect was discovered when a chloro substituent was placed at the 6-position combined with a methoxy group at the 7-position. nih.gov This combination in the 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone scaffold improved antimalarial activity by a factor of 30. nih.gov These findings suggest that the 7-methoxy group is a key contributor to the antimalarial efficacy of the quinoline core, acting against multiple stages of the Plasmodium parasite, including those critical for disease transmission. nih.gov The potency of such compounds is often in the low-nanomolar range against various Plasmodium strains. nih.gov
Antitubercular Properties
The antitubercular potential of the quinoline scaffold has been explored through various derivatives, although specific data on this compound is limited. However, studies on related heterocyclic structures, such as indolizines, highlight the potential importance of the bromo and methoxy functional groups in activity against Mycobacterium tuberculosis.
In a series of synthetic 7-methoxy-indolizine derivatives, compounds featuring a methoxy group at the 7-position exhibited promising anti-tuberculosis (TB) activity against both susceptible (H37Rv) and multi-drug-resistant (MDR) strains of M. tuberculosis. plos.org For instance, certain 7-methoxy-indolizine analogues showed activity at 8 μg/mL against the H37Rv strain and at 16 μg/mL against MDR strains. plos.org Another study on indolizines found that a compound containing a bromo group on a benzoyl moiety attached to the core structure was the most promising, with MIC values of 4 μg/mL against H37Rv and 32 μg/mL against MDR strains. nih.govresearchgate.net These findings underscore the potential contribution of both bromo and methoxy substituents to the development of novel antitubercular agents. plos.orgnih.govresearchgate.net
| Compound Series | Substituents | M. tuberculosis Strain | MIC (μg/mL) |
|---|---|---|---|
| 7-methoxy-indolizine analogues | 7-methoxy | H37Rv | 8 |
| MDR | 16 | ||
| Indolizine analogue | para-bromo-benzoyl | H37Rv | 4 |
| MDR | 32 |
Table 3. Antitubercular Activity of Related Heterocyclic Compounds. plos.orgnih.govresearchgate.net
Enzyme Inhibition Studies
Inhibition of Protein Kinase SYK
Spleen tyrosine kinase (SYK) is a non-receptor protein tyrosine kinase that plays a critical role in signal transduction pathways of various immune cells. medchemexpress.comwikipedia.org It is a key mediator in B-cell receptor (BCR) signaling and is involved in cellular processes such as proliferation and survival. nih.gov Due to its central role, SYK has become a significant target for therapeutic intervention in B-cell malignancies and autoimmune diseases. wikipedia.org
While direct evidence of this compound as a SYK inhibitor is not established in the reviewed literature, the development of selective SYK inhibitors is an active area of research. nih.gov Various potent and selective SYK inhibitors have been developed with IC50 values in the nanomolar range. medchemexpress.com For example, the inhibitor PRT062607 has an IC50 of 1-2 nM for SYK. medchemexpress.com These inhibitors function by competing with ATP and can abrogate survival signals derived from BCR activation, leading to apoptosis in cancer cells like those in chronic lymphocytic leukemia. medchemexpress.comnih.gov The phosphorylation of downstream targets by SYK is a critical step that these inhibitors block. nih.govpurdue.edu The potential for quinoline-based structures to act as kinase inhibitors is an area of interest, but the specific activity of this compound against SYK remains to be determined.
Inhibition of Human Carbonic Anhydrase (hCA) Enzymes
While no studies were identified that specifically evaluate this compound as a human carbonic anhydrase (hCA) inhibitor, research into the broader class of quinoline derivatives has revealed compounds with significant inhibitory activity. Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications nih.govopenaccessjournals.comwikipedia.org.
Different series of quinoline-based compounds have been synthesized and evaluated for their potential to inhibit various hCA isoforms. For instance, a series of 3-(quinolin-4-ylamino)benzenesulfonamides were tested against the cytosolic isoforms hCA I and hCA II tandfonline.com. These isoforms are involved in a host of physiological and pathological processes tandfonline.com. The study found that these quinoline derivatives inhibited the enzymes to variable degrees, with inhibition constants (Kᵢ) in the micromolar to nanomolar range tandfonline.com. The primary sulfonamide group proved crucial for potent inhibitory activity, acting as a zinc-binding group within the enzyme's active site tandfonline.com.
Another study investigated 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives as inhibitors of hCA I, II, IV, and the tumor-associated isoform hCA IX nih.gov. Most of these derivatives were weak inhibitors of hCA I and II, while hCA IX was the most inhibited isoform nih.gov.
The inhibitory potential of these related quinoline compounds highlights the promise of the quinoline scaffold in designing hCA inhibitors. However, the specific activity of this compound remains uncharacterized in the available literature.
Table 1: Inhibition of hCA Isoforms by Select Quinoline Derivatives
Note: This data is for related quinoline compounds, not this compound.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |
|---|---|---|---|
| 3-(quinolin-4-ylamino)benzenesulfonamides | hCA I | 0.966–9.091 µM | tandfonline.com |
| hCA II | 0.083–3.594 µM | tandfonline.com |
Inhibition of Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine nih.govmdpi.com. Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease nih.govmdpi.com. Although no studies have specifically reported on the AChE inhibitory activity of this compound, the quinoline scaffold is a common feature in many potent AChE inhibitors nih.govunical.it.
Research has demonstrated that various modifications of the quinoline ring system can yield significant anti-cholinesterase activity. For example, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed and synthesized as multifunctional agents for Alzheimer's disease mdpi.com. Several of these compounds showed considerable inhibitory activity against AChE, with one compound in particular, 11g , exhibiting an IC₅₀ value of 1.94 ± 0.13 μM, which was comparable to the reference drug galantamine mdpi.com. Kinetic analysis revealed that these compounds acted as mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of the enzyme mdpi.com.
Other studies on quinoline-containing chalcones and quinolinones have also reported inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govmdpi.com. These findings underscore the potential of the quinoline structure as a foundation for developing new cholinesterase inhibitors nih.gov.
Table 2: AChE Inhibition by Select Quinoline Derivatives
Note: This data is for related quinoline compounds, not this compound.
| Compound ID / Class | Target Enzyme | IC₅₀ Value (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Morpholine-bearing quinoline (11g) | AChE | 1.94 ± 0.13 | Mixed-type | mdpi.com |
| BChE | 28.37 ± 1.85 | - | mdpi.com | |
| Quinolinone (QN8) | hrAChE | 0.29 ± 0.02 | Non-competitive | mdpi.com |
Interaction with Molecular Targets and Cellular Pathways
Receptor Binding Studies
No specific receptor binding studies for this compound were found in the reviewed literature. Pharmacological research often uses such assays to determine the affinity and selectivity of a compound for various receptors. For context, a study on a different brominated heterocyclic compound, 6-bromo-3'-nitroflavone , identified it as a ligand with high affinity for benzodiazepine receptors, where it acts as a partial agonist with anxiolytic-like effects nih.gov. This illustrates the type of research conducted in this area, though similar data for this compound is not currently available.
Modulation of Signal Transduction Pathways
There is no available research detailing the effects of this compound on specific signal transduction pathways. The modulation of cellular signaling is a critical aspect of drug action, influencing processes like cell proliferation, inflammation, and apoptosis. The lack of data in this area means the molecular mechanisms through which this compound might exert biological effects remain unknown.
Radiotracer Development for Positron Emission Tomography (PET)
While there is no information on the use of this compound as a PET radiotracer, extensive research exists for a similarly named but structurally different compound: 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP). This compound is a purine derivative, not a quinoline, and has been developed as a PET tracer to measure the function of Multidrug Resistance-Associated Protein 1 (MRP1) nih.govpharmrxiv.denih.gov. Given the specificity of the outline, the following information pertains to this purine-based radiotracer.
Assessment of Multidrug Resistance-Associated Protein 1 (MRP1) Activity
Multidrug Resistance-Associated Protein 1 (MRP1) is a transport protein that removes a wide range of substances from cells and has been implicated in multidrug resistance in cancer and in the pathophysiology of diseases like Alzheimer's nih.govresearchgate.net.
The radiotracer 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP) has been successfully used to measure MRP1 function in vivo in rodents and, more recently, in first-in-human studies nih.govnih.gov. [¹¹C]BMP itself is a "pro-tracer"; it is not directly transported by MRP1. After entering a cell, it is rapidly converted into a glutathione conjugate, which is then a substrate for the MRP1 transporter and is actively effluxed from the cell pharmrxiv.de.
PET scans using [¹¹C]BMP allow for the non-invasive, quantitative assessment of MRP1 activity in various tissues. In human studies, dynamic whole-body PET scans were used to measure the elimination rate constant (kₑ) of the tracer's radioactivity from MRP1-expressing tissues, such as the cerebral cortex, lungs, kidneys, and liver nih.gov. This rate constant serves as a parameter for tissue-level MRP1 function nih.gov. This methodology provides a valuable tool for understanding the role of MRP1 in disease and for developing therapeutic strategies that modulate its activity nih.gov.
Table 3: Tissue MRP Function in Healthy Humans Using [¹¹C]BMP PET
Note: This data is for 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP), a purine derivative.
| Tissue | Mean Elimination Rate Constant (kₑ) (h⁻¹) | Reference |
|---|---|---|
| Cerebral Cortex | 0.055 ± 0.010 | nih.gov |
| Choroid Plexus | 0.292 ± 0.059 | nih.gov |
| Lungs | 0.875 ± 0.095 | nih.gov |
| Myocardium | 0.641 ± 0.105 | nih.gov |
| Kidneys | 1.378 ± 0.266 | nih.gov |
Radiosynthesis and Regioselectivity Challenges
The development of radiotracers for PET imaging requires synthetic methods that are rapid, efficient, and produce high-purity compounds. A significant hurdle in the synthesis of many heterocyclic compounds is achieving regioselectivity, where the radioisotope is attached to a specific position on the molecule. This is critical as different isomers can have vastly different biological properties.
The radiosynthesis of [11C]BMP, a PET radiotracer developed to measure the activity of multidrug resistance-associated protein 1 (MRP1), highlights these challenges. nih.govmdpi.com Standard synthesis procedures for [11C]BMP involved the methylation of the precursor, 6-bromo-7H-purine, using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) in the presence of a base like potassium carbonate. nih.gov However, these conditions led to the formation of a mixture of two regioisomers: the desired 7-[11C]methyl and the undesired 9-[11C]methyl products, with the latter being the major component. nih.govdoaj.org The N7 position is the optimal site for the 11C-label for the intended biological mechanism of the tracer. nih.gov
To overcome this lack of regioselectivity, an improved synthesis method was developed. This new approach employed the use of 2,2,6,6-tetramethylpiperidine magnesium chloride (TMP·MgCl) as the base. nih.gov This modification facilitated a regioselective N7-methylation of the 6-bromo-7H-purine precursor. nih.govdoaj.org The result was the production of [11C]BMP with high radiochemical purity (>99%) and in quantities suitable for clinical use. nih.govdoaj.org
| Parameter | Value | Reference |
|---|---|---|
| Radiotracer | 6-Bromo-7-[11C]methylpurine ([11C]BMP) | nih.govdoaj.org |
| Precursor | 6-bromo-7H-purine | nih.gov |
| Radiolabeling Agent | [11C]methyl triflate ([11C]CH3OTf) | nih.govdoaj.org |
| Key Reagent for Regioselectivity | 2,2,6,6-tetramethylpiperidine magnesium chloride (TMP·MgCl) | nih.govdoaj.org |
| Total Synthesis Time | ~43 minutes | nih.govdoaj.org |
| Radiochemical Yield (decay-corrected) | 20.5 ± 5.2% | nih.govdoaj.org |
| Radiochemical Purity | > 99% | nih.govdoaj.org |
| Molar Activity (at end of synthesis) | 197 ± 130 GBq/μmol | nih.govdoaj.org |
In Vivo Evaluation and Dosimetry
Following successful radiosynthesis, a candidate radiotracer must undergo rigorous in vivo evaluation to determine its biodistribution, pharmacokinetics, and suitability for imaging its intended biological target. Dosimetry studies are also crucial to estimate the radiation dose that would be received by a human subject, a necessary step for regulatory approval for clinical trials. nih.gov
[11C]BMP has been evaluated in vivo as a "pro-tracer." This means that [11C]BMP itself is not a substrate for MRP1. Instead, once it enters cells, it is rapidly conjugated with glutathione by glutathione-S-transferase enzymes. nih.gov The resulting conjugate, S-(6-(7-[11C]methylpurinyl))glutathione, is then actively transported out of the cells by MRP1. nih.gov Therefore, the rate of clearance of the radiotracer from a tissue can be used to measure MRP1 function.
Human dosimetry estimates for [11C]BMP were calculated based on dynamic whole-body PET data from female mice. nih.govdoaj.org These animal studies are used to predict the radiation exposure in humans. The results indicated that an intravenous injection of 400 MBq of [11C]BMP would result in an effective dose that is within the typical range for 11C-labeled radiotracers. nih.govdoaj.org The highest absorbed radiation doses were estimated for the urinary bladder wall, which is consistent with the primary route of excretion for the radioactivity derived from [11C]BMP. nih.gov More recent first-in-human studies have provided direct human dosimetry data. nih.gov
| Gender | Effective Dose (μSv/MBq) | Reference |
|---|---|---|
| Male | 4.70 ± 1.68 | nih.gov |
| Male (First-in-human study) | 4.67 ± 0.18 | nih.gov |
| Female | 4.43 ± 1.58 | nih.gov |
| Female (First-in-human study) | 4.55 ± 0.18 | nih.gov |
Advanced Research Applications and Future Directions
Development of Novel Therapeutic Agents
The structural motif of 6-Bromo-7-methoxyquinoline is a key feature in the synthesis of compounds with significant therapeutic potential. The quinoline (B57606) core is a "privileged scaffold," meaning it can bind to multiple biological targets, and the addition of a bromine atom at the 6-position has been shown to enhance the anticancer effects of related quinazoline (B50416) compounds. This makes the 6-bromo-quinoline framework a promising starting point for the development of new therapeutic agents, particularly in oncology.
The process of discovering new drugs often begins with a lead compound, which is then systematically modified to improve its efficacy, selectivity, and pharmacokinetic properties. This compound serves as an excellent scaffold for such optimization. The design of novel therapeutic agents based on this structure involves several key strategies:
Structure-Activity Relationship (SAR) Studies: SAR analysis is fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For quinoline derivatives, research has shown that the type, position, and nature of substituents on the quinoline ring are critical for activity. For instance, in a study of 6-bromo-3-methylquinoline analogues designed as Prostaglandin F2α inhibitors, Quantitative Structure-Activity Relationship (QSAR) models were developed to predict the biological activity of newly designed molecules. These models help identify which chemical features are most important for the desired therapeutic effect.
Molecular Modifications: The 6-bromo and 7-methoxy groups on the quinoline ring are not merely passive components; they are active sites for chemical modification. The bromine atom can be replaced or used as a handle in cross-coupling reactions to introduce new functional groups, creating a library of derivatives. These derivatives can then be screened for enhanced activity against various diseases. For example, studies on related quinazoline scaffolds have demonstrated that the presence of a halogen atom at the 6-position can significantly improve anticancer effects.
Target-Based Design: With an increasing understanding of the molecular basis of diseases, drugs can be designed to interact with specific biological targets, such as enzymes or receptors. The this compound scaffold can be computationally modeled (in silico) to predict its binding affinity to various protein targets. For example, derivatives of 6-bromo-quinolines have been investigated for their potential to inhibit enzymes like thymidine phosphorylase or protein targets such as the Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer.
Below is a table summarizing the design considerations for optimizing this compound derivatives.
Table 1: Drug Design and Optimization Strategies for this compound Derivatives
| Strategy | Description | Example Application |
|---|---|---|
| Structure-Activity Relationship (SAR) | Systematically modifying the scaffold and correlating structural changes with changes in biological activity to guide the design of more potent compounds. | Analyzing how different substituents at various positions on the quinoline ring affect its anticancer potency. |
| Bioisosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. | Substituting the bromo group with other halogens (Cl, F) or a trifluoromethyl group to modulate electronic properties and receptor interactions. |
| Fragment-Based Drug Discovery | Using the this compound core as a starting fragment and building upon it to create a more complex and potent drug molecule. | Attaching different side chains to the quinoline nucleus to explore interactions with the binding pockets of target enzymes. |
| Computational Modeling & Docking | Using computer simulations to predict how derivatives will bind to a specific biological target, allowing for the rational design of more effective molecules. | Docking studies to evaluate the binding energy of new analogues against targets like Prostaglandin F synthase or EGFR kinase. |
Targeted Drug Delivery Systems
A major challenge in chemotherapy is the lack of selectivity of anticancer drugs, which often leads to significant side effects. Targeted drug delivery aims to concentrate medication at the site of disease, thereby increasing efficacy and reducing toxicity to healthy tissues. While research on this compound specifically in this area is emerging, the broader class of quinoline and isoquinoline derivatives is being actively explored for use in advanced delivery systems.
Nanoformulations, in particular, offer a promising way to improve the delivery of quinoline-based compounds. These systems can enhance the therapeutic efficacy of existing pharmacophores by improving their solubility, stability, and targeting capabilities. For instance, a novel isoquinoline derivative with anticancer properties was successfully incorporated into transferrin-conjugated liposomes. plos.org Since cancer cells often overexpress transferrin receptors to meet their high demand for iron, these liposomes can selectively target and deliver the drug to tumor cells. plos.org
This approach suggests a clear future direction for this compound. Its derivatives could potentially be encapsulated within various nanocarriers to achieve targeted delivery.
Table 2: Potential Nanocarriers for Targeted Delivery of this compound Derivatives
| Carrier Type | Description | Potential Advantage for Quinoline Delivery |
|---|---|---|
| Liposomes | Spherical vesicles composed of a lipid bilayer. Can encapsulate both hydrophilic and hydrophobic drugs. | Can improve the solubility of poorly water-soluble quinoline derivatives and can be surface-functionalized with targeting ligands (e.g., antibodies, peptides). plos.org |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. Drug can be dissolved, entrapped, or encapsulated within the polymer matrix. | Allows for controlled and sustained release of the drug, protecting it from premature degradation. |
| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules in an aqueous solution. | The hydrophobic core can effectively load hydrophobic quinoline compounds, increasing their bioavailability. |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Can enhance the permeation of the drug through biological membranes, useful for transdermal or oral delivery. |
Probe Development for Biological Systems
Fluorescent probes are indispensable tools in modern biology and medicine, allowing researchers to visualize and track specific molecules, ions, or biological events within living cells and organisms (bioimaging). The quinoline ring system, due to its inherent photophysical properties, is an attractive scaffold for the development of such probes.
While this compound itself has not been extensively characterized as a fluorescent probe, related quinoline derivatives have shown significant promise. For example, a novel probe based on a 6-(dimethylamino)quinoline derivative was developed for the two-photon imaging of superoxide anions, which are implicated in inflammation and other pathological processes. researchgate.net This probe exhibits a "turn-on" fluorescence response, meaning its fluorescence intensity increases significantly upon reacting with its target. researchgate.net
The photochemical properties of methoxyquinolines have also been studied, revealing that their fluorescence can be sensitive to environmental factors like solvent and pH. lgcstandards.com This sensitivity can be exploited to design probes that report on the chemical environment within cellular compartments. The presence of a heavy bromine atom in this compound could potentially influence its photophysical properties, such as promoting intersystem crossing, which might be useful for developing phosphorescent probes or photosensitizers for photodynamic therapy. Future research could focus on modifying the this compound structure to create novel probes for specific biological targets or for sensing changes in the cellular microenvironment.
Materials Science Applications (e.g., Dyes and Pigments)
The application of quinoline derivatives extends beyond medicine into the realm of materials science. A closely related compound, this compound-5,8-dione, is utilized in the production of dyes and pigments. Current time information in Pasuruan, ID. The quinoline-5,8-dione core is a redox-active scaffold, and the substituents—the bromine atom and the methoxy (B1213986) group—modulate the electronic properties of the molecule, which in turn affects its color and other physical properties. Current time information in Pasuruan, ID.
This indicates that this compound can serve as a precursor or a building block in the synthesis of functional organic materials. Current time information in Pasuruan, ID. Its aromatic structure suggests potential for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the electronic energy levels of molecules is crucial for device performance. The versatility of the quinoline scaffold allows for the synthesis of a wide array of derivatives with tailored optical and electronic properties for various materials science applications.
Toxicological and Pharmacokinetic Studies (Pre-clinical and Clinical)
Before any new compound can be considered for therapeutic use, it must undergo rigorous toxicological and pharmacokinetic evaluation. Toxicology studies assess the potential for a compound to cause adverse effects, while pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation. plos.org This provides baseline toxicity information crucial for handling the compound in a research setting.
More detailed preclinical studies have been performed on closely related analogues. For instance, a comprehensive ADME and toxicity analysis was conducted on a series of 6-bromo-3-methylquinoline analogues. aaronchem.com Such in silico (computer-based) and in vitro studies are critical early steps in the drug development process, helping to identify candidates with favorable drug-like properties and weed out those with potential liabilities before expensive and time-consuming in vivo studies are undertaken. aaronchem.com These analyses predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by liver enzymes.
In vivo pharmacokinetic studies involve administering a compound to a living organism (typically animal models in the preclinical stage) to measure its concentration in blood and tissues over time. This data is essential for understanding the compound's bioavailability, half-life, and how it is distributed throughout the body.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-Bromo-3-methylquinoline |
| This compound-5,8-dione |
| 6-(dimethylamino)quinoline |
| 6-Bromo-7-[11C]methylpurine |
| Gefitinib |
| Erlotinib |
Toxicity Assessment and Safety Evaluation
The preliminary toxicity profile of this compound has been characterized according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This initial assessment is crucial for guiding safe handling and early-stage research.
| Hazard Class | Hazard Statement Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | H335 | May cause respiratory irritation |
Beyond this initial classification, advanced safety evaluation for novel compounds like this compound increasingly relies on computational toxicology. mdpi.com These in silico methods are vital in the early stages of drug development for predicting potential toxicities, which helps to prioritize compounds and reduce the need for animal testing. mdpi.comcharite.de Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are developed to correlate the structural features of molecules with their toxic effects. nih.govpandawainstitute.commdpi.com For quinoline derivatives, in silico tools are used to evaluate a range of toxicological endpoints, including acute toxicity, organ-specific toxicity (like hepatotoxicity), and potential adverse outcomes pathways. charite.denih.govasmepress.com Web-based platforms like ProTox-II utilize machine learning and pharmacophore models to provide comprehensive toxicity profiles, offering a rapid and efficient means of assessing the safety of new chemical entities before they are synthesized. charite.deasmepress.com
Green Chemistry Approaches in Synthesis and Application
The synthesis of quinoline derivatives has traditionally involved methods that use harsh conditions and generate significant waste. ijpsjournal.com In response, the principles of green chemistry are being increasingly applied to create more sustainable and environmentally benign synthetic routes. ijpsjournal.comeurekaselect.com These principles focus on waste prevention, maximizing atom economy, and using less hazardous chemicals and safer solvents. ijpsjournal.com
For the synthesis of the broader quinoline class, significant progress has been made in developing greener protocols that could be adapted for this compound. researchgate.net Key strategies include:
Use of Green Catalysts: Researchers have successfully employed inexpensive, non-toxic, and recyclable catalysts like Indium (III) chloride and FeCl3·6H2O to facilitate quinoline synthesis. niscpr.res.intandfonline.comtandfonline.com These catalysts are effective under milder conditions and reduce the environmental impact of the process. tandfonline.com
Environmentally Benign Solvents: A major focus has been the replacement of volatile organic solvents with greener alternatives. researchgate.net Water and ethanol are now commonly used, taking advantage of hydrophobic effects to enhance reaction rates. researchgate.nettandfonline.com In some cases, solvent-free reactions have been developed, further minimizing waste. ijpsjournal.comniscpr.res.in
Energy-Efficient Methods: Techniques such as microwave-assisted synthesis are being used to accelerate reactions, often leading to higher yields in shorter timeframes and with lower energy consumption compared to conventional heating methods. ijpsjournal.comtandfonline.com
These methodologies offer a clear path toward the sustainable production of quinoline-based compounds. researchgate.net By adopting these established green chemistry techniques, the future synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly. tandfonline.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by accelerating the identification and optimization of new drug candidates. mdpi.com For scaffolds like this compound, these computational tools offer powerful methods to explore chemical space, predict biological activity, and refine molecular properties. researchgate.netnih.gov
Key applications of AI/ML in the context of quinoline-based drug discovery include:
Prediction of Biological Activity: Machine learning algorithms are used to build robust QSAR models that can predict the therapeutic activity of novel quinoline derivatives. nih.gov Deep learning models, for instance, have been successfully used to predict the antiplasmodial activity of aminoquinolines with high accuracy. researchgate.netnih.gov These predictive models allow researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. mdpi.com
Lead Optimization: AI can significantly enhance the lead optimization phase. nih.gov By analyzing complex structure-activity relationships, ML models can predict how specific structural modifications to the this compound core will affect its efficacy, selectivity, and pharmacokinetic properties. researchgate.net This data-driven approach guides medicinal chemists in designing derivatives with improved therapeutic profiles. mdpi.com
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules. nih.govresearchgate.net By learning from existing chemical data, these models can generate novel quinoline-based structures that are optimized for desired properties, such as high binding affinity to a specific biological target and a favorable safety profile. nih.gov
Toxicity Prediction: As mentioned previously, AI-driven tools are integral to modern computational toxicology. mdpi.com ML models can predict various toxicity endpoints early in the discovery process, helping to eliminate compounds with a high risk of failure before significant resources are invested. mdpi.com
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 6-Bromo-7-methoxyquinoline, and what are their mechanistic considerations?
- Answer: The synthesis often involves condensation reactions or cyclization strategies. For example, derivatives of 7-methoxyquinoline can be synthesized by reacting brominated intermediates with phthalimido-alkylamines under controlled conditions, followed by deprotection . Mechanistically, bromine acts as a directing group, facilitating electrophilic substitution at the 6-position, while methoxy groups stabilize intermediates via resonance . Key steps include purification via chromatography to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and purity. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons near bromine exhibit deshielding . High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity) and mass spectrometry (MS) validate molecular weight (e.g., MW 242.12 g/mol) and fragmentation patterns .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Answer: The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade under prolonged light exposure. Storage at ambient temperatures in inert atmospheres is recommended to prevent bromine displacement or methoxy group oxidation . Pre-experiment stability assays under varying pH and temperature conditions are advised .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound derivatives?
- Answer: Optimization involves screening catalysts (e.g., Pd for cross-coupling), solvents (DMF for polar intermediates), and temperature gradients. For example, in ferrocenylquinoline synthesis, acetaldehyde and iodine were used with a 65% yield after chromatographic purification . Design of Experiments (DoE) frameworks can systematically evaluate variables like reaction time and stoichiometry .
Q. What analytical challenges arise when differentiating positional isomers in brominated methoxyquinolines, and how can they be addressed?
- Answer: Isomers like this compound vs. 7-Bromo-6-methoxyquinoline require advanced techniques. 2D NMR (e.g., NOESY) identifies spatial proximity of substituents, while X-ray crystallography resolves ambiguous regiochemistry . Computational modeling (DFT) can predict spectral differences to guide interpretation .
Q. How do researchers reconcile contradictory data in the structural elucidation of substituted quinolines?
- Answer: Contradictions (e.g., conflicting NMR shifts) are resolved by repeating experiments under standardized conditions and cross-validating with complementary methods (IR, MS). For example, discrepancies in melting points (mp 54–55°C vs. 97–100°C in analogs) may indicate impurities, necessitating recrystallization or HPLC repurification .
Q. What strategies are employed to functionalize the quinoline ring at specific positions without affecting existing bromo and methoxy groups?
- Answer: Selective functionalization uses protecting groups (e.g., SEM for methoxy) and directing groups. In 6-bromo-2-ferrocenylquinoline synthesis, ferrocenyl imine directs electrophilic substitution to the 2-position without disrupting bromine . Transition metal catalysis (e.g., Suzuki-Miyaura) enables site-specific coupling .
Q. How does the electronic effect of bromo and methoxy substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Answer: Bromine’s electron-withdrawing nature activates the 6-position for nucleophilic attack, while methoxy’s electron-donating resonance stabilizes intermediates. For example, bromide displacement in analogs like 4-Bromo-3-chloro-7-methoxyquinoline occurs preferentially at the 4-position due to steric and electronic factors . Kinetic studies under varying nucleophile concentrations can quantify these effects .
Methodological Notes
- Data Contradiction Analysis: Cross-reference spectral data with NIST standards and replicate experiments to ensure reproducibility .
- Experimental Design: Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses .
- Advanced Techniques: Prioritize journals and protocols from authoritative sources (e.g., NIST, ICH guidelines) over non-peer-reviewed platforms .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
